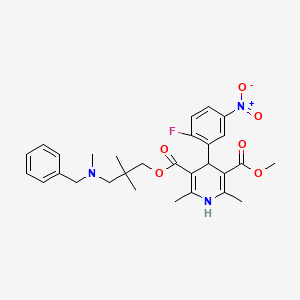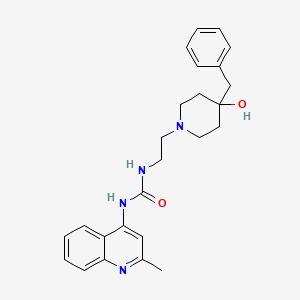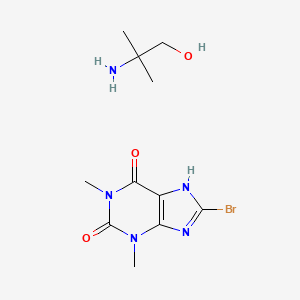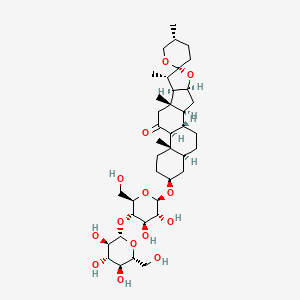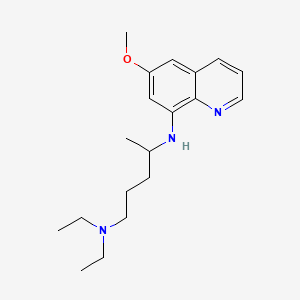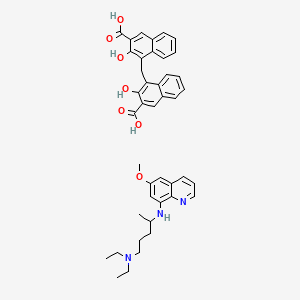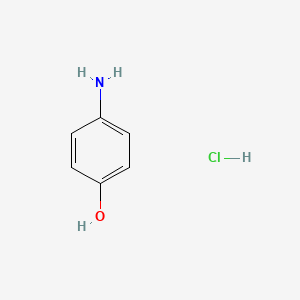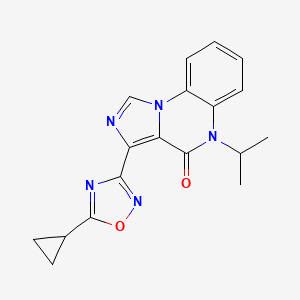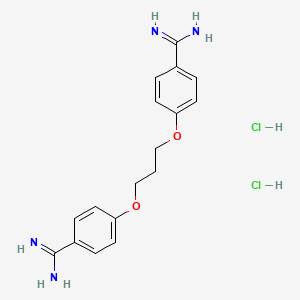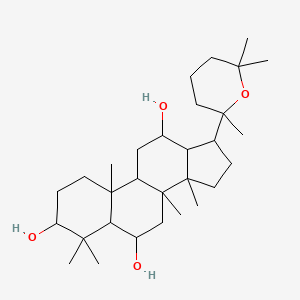
Piperitenone
Übersicht
Beschreibung
Piperitenone is a natural monoterpene ketone found in various essential oils, particularly those derived from the Mentha genus. It is known for its peppermint-like aroma and is a significant component in the essential oils of plants such as Mentha spicata (spearmint) and Mentha suaveolens
Wirkmechanismus
Target of Action
Piperitenone, a monoterpene ketone, has been found to have significant effects on various types of cancer cells .
Mode of Action
It’s related compounds, piperine and piperidine, have been found to inhibit cell migration and help in cell cycle arrest to inhibit survivability of cancer cells . They regulate several crucial signaling pathways essential for the establishment of cancers .
Biochemical Pathways
Piperine and piperidine, two major alkaloids extracted from black pepper (piper nigrum), have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb .
Pharmacokinetics
A study on the metabolic disposition of this compound in rats has shown that it undergoes significant metabolism, forming several metabolites .
Result of Action
Its related compounds, piperine and piperidine, have been found to inhibit cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Action Environment
A study has shown that this compound epoxide, a principal component of various aromatic plants’ essential oil, has promising antimicrobial efficiency when combined with specific antibiotics against strains of staphylococcus aureus and escherichia coli isolated from clinical samples .
Biochemische Analyse
Cellular Effects
Piperitenone has been shown to induce differentiation in human colon cancer RCM-1 cells . This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetische Verfahren und Reaktionsbedingungen: Piperitenon kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Epoxidierung von Piperitenon zur Bildung von Piperitenonoxid. Diese Reaktion verwendet typischerweise Wasserstoffperoxid in einem Phosphatpuffer unter schwach basischen Bedingungen . Die relative Konfiguration der Epoxide kann mithilfe der Kernresonanzspektroskopie (NMR) und der Nuclear Overhauser Effect Spectroscopy (NOESY) in Verbindung mit Dichtefunktionaltheorie (DFT)-Berechnungen bestimmt werden .
Industrielle Produktionsmethoden: Die industrielle Produktion von Piperitenon beinhaltet oft die Extraktion von ätherischen Ölen aus Pflanzen wie Mentha spicata. Das ätherische Öl wird dann verschiedenen Reinigungsprozessen, einschließlich Destillation und Chromatographie, unterzogen, um Piperitenon in hoher Reinheit zu isolieren .
Chemische Reaktionsanalyse
Arten von Reaktionen: Piperitenon unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Piperitenon kann mit Reagenzien wie Wasserstoffperoxid zu Piperitenonoxid oxidiert werden.
Reduktion: Reduktion von Piperitenon kann zu Verbindungen wie Menthol und Thymol führen.
Substitution: Piperitenon kann an Substitutionsreaktionen teilnehmen, obwohl spezifische Beispiele weniger häufig dokumentiert sind.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid in einem Phosphatpuffer unter schwach basischen Bedingungen.
Reduktion: Wasserstoff mit einem Nickelkatalysator für Menthol; Eisen(III)-chlorid und Essigsäure für Thymol.
Hauptprodukte, die gebildet werden:
Piperitenonoxid: Wird durch Epoxidierung gebildet.
Menthol und Thymol: Werden durch Reduktionsreaktionen gebildet.
Wissenschaftliche Forschungsanwendungen
Piperitenon hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Vorläufer für die Synthese anderer wertvoller Verbindungen wie Menthol und Thymol verwendet.
Industrie: Wird in der Produktion von ätherischen Ölen und als Aromastoff in der Lebensmittelindustrie verwendet.
Wirkmechanismus
Der Wirkmechanismus von Piperitenon, insbesondere seiner Oxidform, beinhaltet seine Interaktion mit zellulären Signalwegen, die die Differenzierung in Krebszellen induzieren. Piperitenonoxid hat sich gezeigt, dass es die Differenzierung in menschlichen Dickdarmkrebszellen induziert, indem es spezifische molekulare Zielmoleküle und Signalwege beeinflusst . Darüber hinaus wird seine antimikrobielle Aktivität auf seine Fähigkeit zurückgeführt, bakterielle Zellmembranen zu stören und essentielle bakterielle Enzyme zu hemmen .
Analyse Chemischer Reaktionen
Types of Reactions: Piperitenone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound oxide using reagents like hydrogen peroxide.
Reduction: Reduction of this compound can yield compounds such as menthol and thymol.
Substitution: this compound can participate in substitution reactions, although specific examples are less commonly documented.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in a phosphate buffer under weak basic conditions.
Reduction: Hydrogen with a nickel catalyst for menthol; iron (III) chloride and acetic acid for thymol.
Major Products Formed:
This compound oxide: Formed through epoxidation.
Menthol and thymol: Formed through reduction reactions.
Wissenschaftliche Forschungsanwendungen
Piperitenone has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other valuable compounds like menthol and thymol.
Medicine: this compound oxide has shown potential in inducing differentiation in human colon cancer cells.
Industry: Utilized in the production of essential oils and as a flavoring agent in the food industry.
Vergleich Mit ähnlichen Verbindungen
Piperitenon kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
Piperitenonoxid: Ein Hauptderivat von Piperitenon, das für seine verstärkten biologischen Aktivitäten bekannt ist.
Thymol: Ein weiteres Reduktionsprodukt, das für seine antiseptischen Eigenschaften bekannt ist.
Einzigartigkeit: Piperitenon ist einzigartig aufgrund seiner doppelten Rolle sowohl als Vorläufer für wertvolle Verbindungen wie Menthol und Thymol als auch für seine eigenen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften .
Eigenschaften
IUPAC Name |
3-methyl-6-propan-2-ylidenecyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)6-10(9)11/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZQJZIFODOLFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=C(C)C)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883402 | |
| Record name | 2-Cyclohexen-1-one, 3-methyl-6-(1-methylethylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow to amber oily liquid, powerful sharp, minty, phenolic odour | |
| Record name | p-Menth-1,4(8)-dien-3-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/617/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
106.00 to 107.00 °C. @ 10.00 mm Hg | |
| Record name | Piperitenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036999 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in oils, miscible (in ethanol) | |
| Record name | p-Menth-1,4(8)-dien-3-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/617/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.976-0.983 | |
| Record name | p-Menth-1,4(8)-dien-3-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/617/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
491-09-8 | |
| Record name | Piperitenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=491-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperitenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyclohexen-1-one, 3-methyl-6-(1-methylethylidene)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Cyclohexen-1-one, 3-methyl-6-(1-methylethylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-6-(1-methylethylidene)cyclohex-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.027 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPERITENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IKR841W74D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Piperitenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036999 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
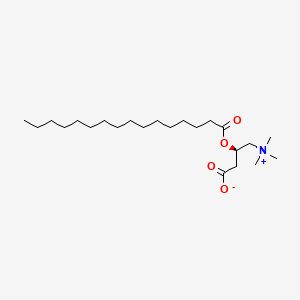
![[(14Z)-8-[(4E,6E,8E)-3-methoxy-4,8-dimethyl-9-(2-methyl-1,3-oxazol-4-yl)nona-4,6,8-trien-2-yl]-11,16-dimethyl-6,19-dioxo-4,7,12,18-tetraoxatetracyclo[15.3.1.03,5.011,13]henicos-14-en-10-yl] hexadecanoate](/img/structure/B1678355.png)
